molecular formula C14H24N2O5 B15072886 Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate

Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B15072886
M. Wt: 300.35 g/mol
InChI Key: MJZLALCRENFOGA-UHFFFAOYSA-N
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Description

Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate is a chemical compound with the molecular formula C14H24N2O5 and a molecular weight of 300.35 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate typically involves the reaction of Boc-piperidine-2-carboxylic acid with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and proteins, where it can modify their activity or function through covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate is unique due to its balanced reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H24N2O5/c1-14(2,3)21-13(19)16-8-6-5-7-10(16)12(18)15-9-11(17)20-4/h10H,5-9H2,1-4H3,(H,15,18)

InChI Key

MJZLALCRENFOGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)NCC(=O)OC

Origin of Product

United States

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